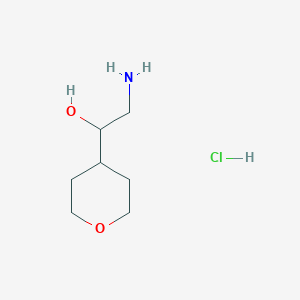

2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride

Description

2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride is a hydrochloride salt of an ethanolamine derivative featuring a tetrahydropyran (oxan-4-yl) substituent. Its molecular formula is C₇H₁₅NO₂·HCl, with a molecular weight of 201.63 g/mol (base compound: 165.20 g/mol + HCl) . The structure includes a hydroxyl group (-OH) and an amino group (-NH₂) on adjacent carbons of the ethanolamine backbone, with the oxan-4-yl group (a six-membered oxygen-containing heterocycle) attached to the hydroxyl-bearing carbon.

Properties

IUPAC Name |

2-amino-1-(oxan-4-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c8-5-7(9)6-1-3-10-4-2-6;/h6-7,9H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJIIRZLONSRMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334147-04-4 | |

| Record name | 2-amino-1-(oxan-4-yl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride, also known as 2-[4-(aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride, is a compound characterized by its unique tetrahydrofuran ring structure. This compound has garnered interest in various biological research fields due to its potential as a modulator of biological activity, particularly in pharmacological applications.

The molecular formula of 2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride is CHClNO, with a molecular weight of approximately 195.69 g/mol. The presence of the tetrahydrofuran moiety enhances its solubility and reactivity, making it suitable for biological applications and synthesis processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can function as a ligand, binding to various receptors or enzymes, which modulates their activity and influences cellular processes. For example, its amino group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound's mechanism may involve disrupting cell membrane integrity in microorganisms, leading to antimicrobial effects.

Antimicrobial Activity

Research indicates that 2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride exhibits significant antimicrobial properties. Its ability to disrupt microbial cell membranes suggests potential applications in treating infections caused by resistant strains.

Antioxidant Properties

Preliminary studies have shown that this compound may possess antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases .

Modulation of Enzyme Activity

The compound has been identified as a potential modulator of enzyme activity. Its interactions can influence metabolic pathways, making it a candidate for further exploration in drug development aimed at various diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various compounds, 2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride was tested against several pathogenic microorganisms. Results indicated a significant reduction in microbial viability at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

Another study evaluated the antioxidant properties of the compound using DPPH radical scavenging assays. The results showed an IC50 value of 76 µg/mL, comparable to standard antioxidants like Trolox (76.54 µg/mL), indicating that it may serve as a functional food or drug candidate against oxidative stress-related conditions .

Research Findings

Recent findings have highlighted the following aspects of 2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₁₅ClNO₂

- Molecular Weight : 181.66 g/mol

- Structural Features : The compound features an amino group (-NH₂), a hydroxyl group (-OH), and a tetrahydrofuran ring, which contributes to its stability and reactivity in biological systems .

Chemistry

2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride serves as a building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Capable of undergoing reduction with sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : Engages in nucleophilic substitution with halogenated compounds under appropriate conditions.

Biology

The compound is utilized in biological studies to explore enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds with biological molecules makes it a valuable tool in biochemical research. Notable applications include:

- Enzyme Modulation : Acts as a ligand that binds to specific receptors or enzymes, influencing their activity and modulating cellular processes.

- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent .

Medicine

In the field of medicine, 2-amino-1-(oxan-4-yl)ethan-1-ol hydrochloride is being investigated for its potential therapeutic applications. Its structural characteristics suggest possible uses in drug development, particularly in designing new pharmacological agents.

Recent studies have underscored the compound's potential in various research contexts:

Chemical Reactions Analysis

Chemical Reactions of 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride

2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride is an amino alcohol featuring both a hydroxyl (-OH) and an amino (-NH2) group attached to a carbon chain, along with an oxane ring. The hydrochloride form is used to enhance solubility and stability in aqueous solutions.

General Reactions:

Due to its functional groups, 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride can undergo several chemical reactions:

-

Esterification: The hydroxyl group can react with carboxylic acids to form esters.

-

Amide Formation: The amino group can react with carboxylic acids or acyl chlorides to form amides.

-

Alkylation: The amino group can be alkylated with alkyl halides.

Reaction Conditions:

These reactions often require specific catalysts or conditions such as heat and appropriate solvent choice to proceed efficiently. Spectroscopic methods are used to monitor the progress of these reactions to ensure successful transformations.

Potential Applications:

2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride has potential applications in medicinal chemistry and organic synthesis. Its structural features make it a candidate for various pharmaceutical research and development activities.

Data Table:

Because of the limited data, a comprehensive table of specific reaction conditions and yields for 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride is not available in the search results.

Structural Information:

PubChem provides structural information for 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride, including its molecular formula

, SMILES string, and InChI key .

Balancing Chemical Equations

The search results contain information about balancing chemical equations, which is relevant when discussing chemical reactions in general . Balancing chemical equations ensures that the number of atoms for each element is the same on both sides of the equation, adhering to the law of conservation of mass .

Example:

The balanced equation for the decomposition of water is:

This ensures there are 4 hydrogen atoms and 2 oxygen atoms on both sides .

Redox Reactions:

Redox reactions involve changes in oxidation numbers. A reducing agent loses electrons (is oxidized), and an oxidizing agent gains electrons (is reduced) . Balancing redox reactions often requires the half-reaction method, especially in aqueous media .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride and its analogs:

Structural and Functional Analysis

- Heterocyclic vs. Aromatic substituents (e.g., 4-ethylphenyl, chlorophenyl) increase lipophilicity, favoring membrane permeability and bioavailability in drug design .

- Backbone Modifications: Ethanolamine derivatives (e.g., 2-aminoethanol hydrochlorides) prioritize hydroxyl and amino groups for hydrogen bonding, crucial for interactions in biological systems. Ketone derivatives (e.g., 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride) replace the hydroxyl with a carbonyl group, altering redox properties and reactivity .

- Acetophenone derivatives (e.g., ) are synthesized using hydriodic acid and acetic acid under reflux, highlighting divergent methodologies for ketone vs. alcohol backbones .

Preparation Methods

Nucleophilic Substitution Route

- Starting materials: 4-halo-tetrahydropyran (e.g., 4-chlorotetrahydropyran) and aminoethanol or its derivatives.

- Reaction conditions: The halo-oxane is reacted with aminoethanol under basic or neutral conditions to promote nucleophilic substitution at the 4-position of the oxane ring.

- Solvents: Commonly used solvents include dichloromethane, ethanol, or aqueous media.

- Temperature: Ambient to moderate heating (25–70 °C).

- Work-up: The reaction mixture is concentrated, diluted with water, and extracted with organic solvents. The product is isolated as the free base and then converted to the hydrochloride salt by treatment with HCl gas or hydrochloric acid in ethanol.

Reductive Amination Route

- Starting materials: 4-oxanone (tetrahydropyran-4-one) and aminoethanol.

- Reaction conditions: The ketone is reacted with aminoethanol in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation to form the amino alcohol.

- Solvents: Methanol, ethanol, or aqueous buffers.

- Temperature: Room temperature to reflux depending on the reducing agent.

- Salt formation: The product is converted to the hydrochloride salt by bubbling HCl gas or adding hydrochloric acid.

Representative Experimental Procedure (Adapted from Related Amino Alcohol Syntheses)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-chlorotetrahydropyran + aminoethanol | Stir at 40 °C for 12 h in ethanol | 75-85 | Nucleophilic substitution |

| 2 | Concentration and aqueous work-up | Extract with ethyl acetate, dry over Na2SO4 | - | Removal of impurities |

| 3 | Treatment with HCl in ethanol | Stir at room temperature for 2 h | - | Formation of hydrochloride salt |

| 4 | Filtration and drying | Obtain solid hydrochloride salt | 70-80 | Purity > 98% by HPLC |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Purity |

|---|---|---|---|---|

| Nucleophilic substitution | Straightforward, mild conditions | Requires halo-precursor, possible side reactions | 75-85% | >98% |

| Reductive amination | Direct use of ketone, fewer steps | Requires reducing agents, longer reaction times | 65-80% | >95% |

Research Findings and Optimization Notes

- The nucleophilic substitution method benefits from the availability of halo-substituted tetrahydropyran intermediates and mild reaction conditions, which minimize side reactions and degradation.

- Reductive amination allows direct access from ketone precursors but requires careful control of reducing agent stoichiometry and reaction time to avoid over-reduction.

- Formation of the hydrochloride salt is best achieved by controlled addition of HCl gas or hydrochloric acid in ethanol to ensure high purity and crystallinity.

- Reaction monitoring by TLC and HPLC is recommended to optimize reaction time and yield.

- Drying under vacuum at moderate temperature preserves the integrity of the hydrochloride salt.

Summary Table of Key Parameters

| Parameter | Nucleophilic Substitution | Reductive Amination |

|---|---|---|

| Starting material | 4-halo-tetrahydropyran | 4-oxanone + aminoethanol |

| Reaction solvent | Ethanol, DCM | Methanol, ethanol |

| Temperature | 25–70 °C | RT to reflux |

| Reaction time | 12–20 h | 6–24 h |

| Reducing agent | Not required | Sodium cyanoborohydride or H2/Pd |

| Salt formation | HCl gas or HCl in ethanol | HCl gas or HCl in ethanol |

| Yield | 75–85% | 65–80% |

| Purity | >98% | >95% |

Q & A

Basic: What are the optimal synthetic routes for 2-amino-1-(oxan-4-yl)ethan-1-ol hydrochloride?

Answer:

The synthesis typically involves reductive amination of oxan-4-yl ketone derivatives. A method analogous to structurally similar compounds (e.g., 2-amino-1-(4-chlorophenyl)ethanol hydrochloride) uses catalytic hydrogenation under controlled pressure (10–50 bar) with palladium or platinum catalysts . Post-reduction, hydrochloric acid is added to precipitate the hydrochloride salt. Key optimization parameters include pH (6–8 during reduction) and solvent choice (e.g., ethanol/water mixtures for crystallization). Yield improvements (>80%) are achieved via slow cooling (0.5°C/min) during salt formation .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR resolves the oxan-4-yl ring (δ 3.5–4.0 ppm for ether protons) and the ethanolamine backbone (δ 2.8–3.2 ppm for NH₂ and OH groups) .

- Mass Spectrometry: ESI-MS in positive ion mode confirms the molecular ion peak at m/z 176.08 (free base) and adducts ([M+H]⁺) .

- X-ray Crystallography: Used to validate stereochemistry in enantiopure samples, with C–O bond lengths (~1.43 Å) and hydrogen-bonding networks typical of hydrochloride salts .

Basic: How can researchers purify this compound to ≥98% purity?

Answer:

Recrystallization in ethanol/water (3:1 v/v) at 4°C yields high-purity crystals. For enantiomeric resolution, chiral column chromatography (e.g., Chiralpak AD-H with hexane/isopropanol) achieves >99% enantiomeric excess . Purity is verified via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Advanced: How to design studies investigating its interaction with serotonin receptors?

Answer:

- In Vitro Binding Assays: Use radiolabeled ligands (e.g., [³H]-5-HT) in HEK293 cells expressing human 5-HT₁A receptors. Measure displacement curves (IC₅₀) at concentrations from 1 nM–100 µM .

- Functional Assays: Monitor cAMP accumulation via BRET-based biosensors. Contradictions in potency (e.g., partial vs. full agonism) may arise from cell-line-specific G-protein coupling, requiring orthogonal validation (e.g., β-arrestin recruitment assays) .

Advanced: How to resolve discrepancies in reported biological activity data?

Answer:

Discrepancies often stem from assay conditions (e.g., pH, buffer composition). For example, protonation of the amino group (pKa ~8.5) affects receptor binding. Standardize assays at pH 7.4 ± 0.2 and include control compounds (e.g., serotonin) to calibrate responses. Meta-analysis of dose-response curves across studies can identify outliers due to solubility limitations (e.g., DMSO vs. aqueous buffers) .

Advanced: What computational methods predict its role in enzyme modulation?

Answer:

- Molecular Docking: Use AutoDock Vina with enzyme structures (e.g., monoamine oxidases) to identify binding poses. Focus on hydrogen bonds between the ethanolamine group and catalytic residues (e.g., Tyr435 in MAO-B) .

- MD Simulations: GROMACS simulations (100 ns) assess stability of enzyme-ligand complexes. Root-mean-square deviation (RMSD) >2 Å suggests weak binding .

Advanced: How to address low synthetic yields in scale-up processes?

Answer:

Low yields (<50%) during scale-up often result from inefficient mixing or exothermic reactions. Implement flow chemistry with microreactors (20–100 µm channels) to enhance heat transfer and reduce side reactions (e.g., over-reduction). Monitor intermediates via inline FTIR to optimize reaction termination .

Advanced: What safety protocols are critical for handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.